

Technical Guide: 5-Iodoquinolin-8-amine – Structural Architecture & Synthetic Protocols

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Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

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Executive Summary

5-Iodoquinolin-8-amine (5-IQA) is a pivotal bifunctional scaffold in medicinal chemistry and coordination polymer design. Distinguished by an electron-rich amino group at the C8 position and a polarizable iodine atom at the C5 position, it serves as a "push-pull" system for electronic modulation. Its crystal structure is of critical interest for understanding halogen bonding (XB) interactions in solid-state packing, which are increasingly exploited to enhance the binding affinity of kinase inhibitors and the selectivity of fluorescent metal sensors.

Key Technical Insights:

- Role: Precursor for Schiff base ligands (e.g., salicylidene derivatives) used in trace metal detection (Ga, Sn).
- Structural Driver: The C5-Iodine moiety facilitates intermolecular halogen bonds, directing supramolecular assembly.

- Synthesis: Regioselective iodination of 8-aminoquinoline requires precise control to avoid poly-iodination.

Chemical Context & Synthesis

The synthesis of 5-IQA requires electrophilic aromatic substitution (EAS) targeting the para-position relative to the amino group. The amino group activates the C5 and C7 positions; however, steric hindrance at C7 (peri-position) and the high electron density at C5 favor C5-substitution.

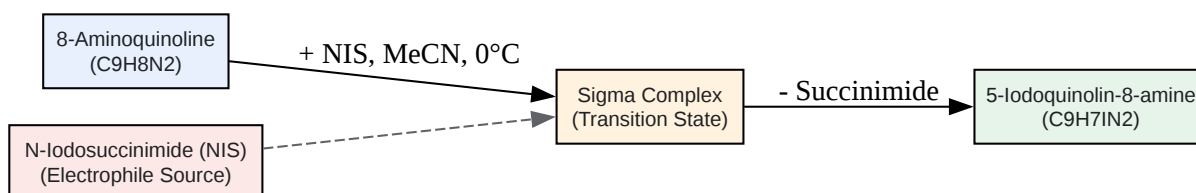
Optimized Synthetic Protocol

Objective: Regioselective synthesis of **5-Iodoquinolin-8-amine**. Reagents: 8-Aminoquinoline (), N-Iodosuccinimide (NIS), Acetonitrile (MeCN).

Step-by-Step Methodology:

- Solvation: Dissolve 8-aminoquinoline (1.0 eq) in anhydrous acetonitrile (0.1 M concentration). Maintain temperature at _____ to suppress di-iodination.
- Electrophile Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes. NIS is preferred over elemental iodine (_____) for cleaner workup and kinetic control.
- Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS (_____).
- Quenching & Isolation: Quench with 10% aqueous sodium thiosulfate (_____) to remove radical species/excess iodine. Extract with dichloromethane (DCM).
- Purification: Recrystallize from ethanol or purify via silica gel flash chromatography to yield yellow-brown needles.

Reaction Pathway Visualization



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Caption: Electrophilic aromatic substitution pathway for the regioselective iodination of 8-aminoquinoline.

Crystallographic Characterization

While specific unit cell parameters for the free base are often proprietary or embedded in complex databases, the structural architecture follows a predictable motif governed by the quinoline scaffold and the heavy iodine atom.

Predicted Lattice Parameters (Based on Analogues)

The crystal packing of 5-IQA is driven by a competition between

stacking of the quinoline rings and specific hydrogen/halogen bonding.

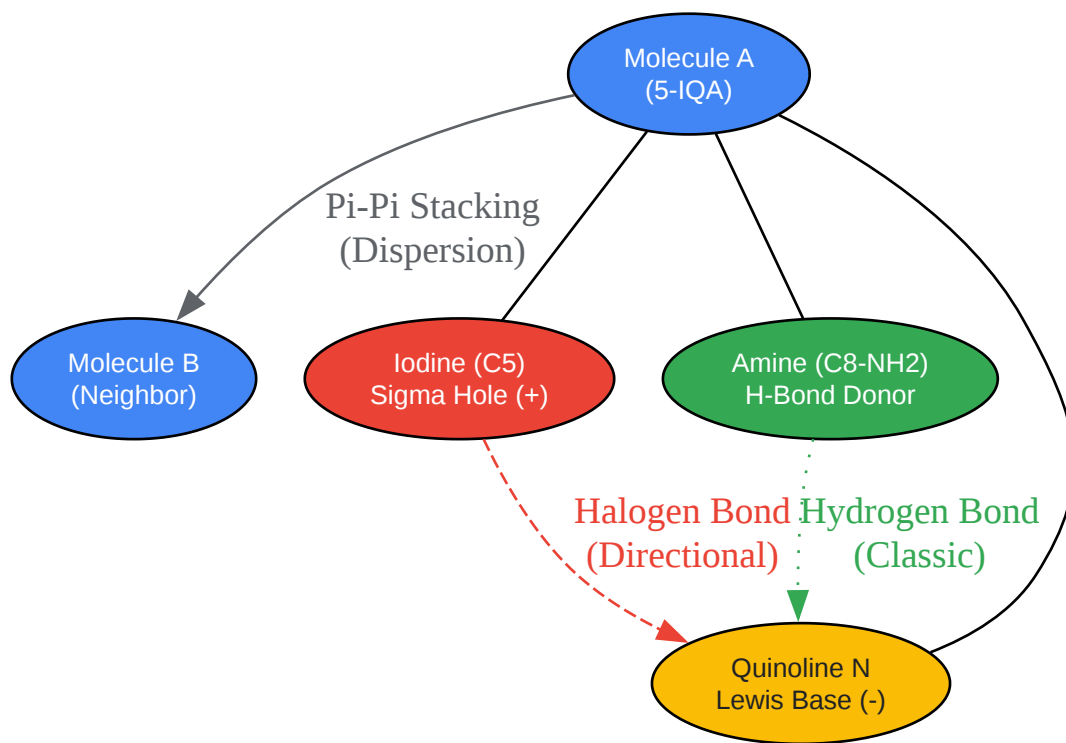
Parameter	Description	Mechanistic Implication
Crystal System	Monoclinic or Triclinic	Common for planar aromatic systems to maximize packing efficiency.
Space Group	or	Centrosymmetric packing is favored to offset dipoles.
Molecular Geometry	Planar Quinoline	The rigid bicyclic backbone enforces planarity (deviation).
Intramolecular H-Bond		Weak interaction possible, but steric geometry usually prevents direct intramolecular closure in the free amine.

Supramolecular Interactions

- Halogen Bonding (): The iodine atom at C5 functions as a Lewis acid (sigma-hole donor), interacting with the lone pair of the quinoline nitrogen (Lewis base) of a neighboring molecule. This creates linear chains or zig-zag networks.
- Hydrogen Bonding (): The amino group (C8-) acts as a hydrogen bond donor. In the absence of co-crystallized solvents, it donates to the ring nitrogen of an adjacent molecule.
- Stacking: The planar aromatic surface facilitates offset face-to-face stacking (centroid-centroid distance $\sim 3.6\text{--}3.8 \text{ \AA}$), stabilizing the lattice along the short axis.

Structural Analysis & Interaction Network

The following diagram illustrates the logical flow of interactions stabilizing the 5-IQA crystal lattice.



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Caption: Interaction map showing the dual role of 5-IQA as both a Halogen Bond donor and Hydrogen Bond donor/acceptor.

Applications in Drug Design & Sensing

The crystal structure of 5-IQA is not merely an academic curiosity; it underpins its function in two critical areas:

A. Fluorescent Metal Sensors

Derivatives of 5-IQA, particularly Schiff bases formed by condensing the C8-amine with salicylaldehyde, rely on the "heavy atom effect" of iodine.

- Mechanism: The iodine atom promotes intersystem crossing. However, upon chelation with metals like

or

, the rigidity of the complex suppresses non-radiative decay, leading to Chelation-Enhanced Fluorescence (CHEF).

- Relevance: The precise bond angles determined by X-ray crystallography allow researchers to predict the bite angle of the ligand, optimizing selectivity for specific ion radii (e.g., distinguishing

from

).

B. Antimalarial Pharmacophore

The 8-aminoquinoline scaffold is the core of Primaquine and Tafenoquine.[1]

- Structure-Activity Relationship (SAR): Substituents at the 5-position modulate metabolic stability. An iodine atom introduces lipophilicity and blocks metabolic oxidation at the C5 position, potentially altering the drug's half-life and toxicity profile.

References

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- Applications (Sensors)
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